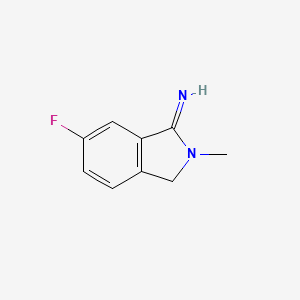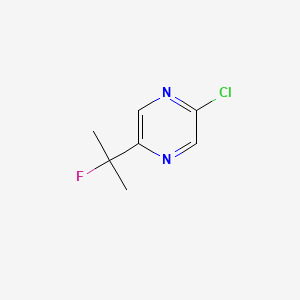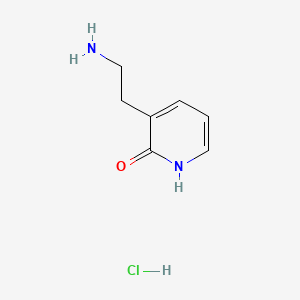
3-(2-Aminoethyl)pyridin-2-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)pyridin-2-ol hydrochloride: is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride typically begins with pyridine derivatives.
Reaction Steps: One common method involves the alkylation of pyridine with 2-chloroethylamine hydrochloride, followed by hydrolysis and subsequent purification steps.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like ethanol or methanol are often used.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(2-Aminoethyl)pyridin-2-ol hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Involved in studies related to cell signaling pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemical intermediates.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: Binds to certain receptors on cell surfaces, influencing cell signaling and function.
Mechanism:
Inhibition: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.
Modulation: Alters receptor conformation, leading to changes in downstream signaling pathways.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethyl)pyridine: Another pyridine derivative with similar properties but different substitution patterns.
3-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
Functional Groups: The presence of both amino and hydroxyl groups in 3-(2-Aminoethyl)pyridin-2-ol hydrochloride provides unique reactivity and binding properties.
Applications: Its specific structure makes it suitable for a wider range of applications compared to its analogs.
This detailed article provides a comprehensive overview of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-3-6-2-1-5-9-7(6)10;/h1-2,5H,3-4,8H2,(H,9,10);1H |
Clé InChI |
HELUFERHODPLQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
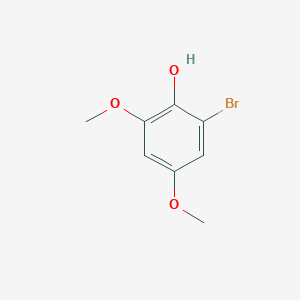
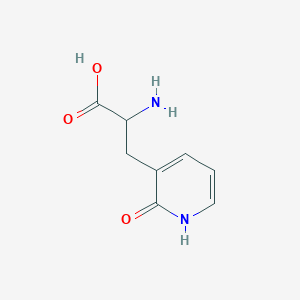
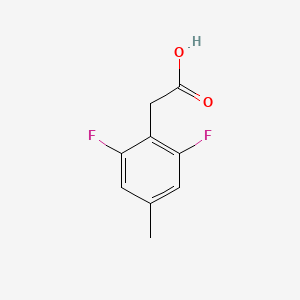
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)


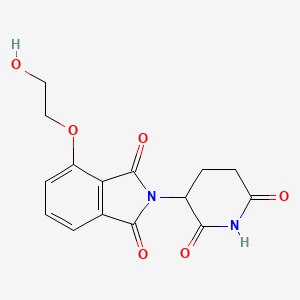

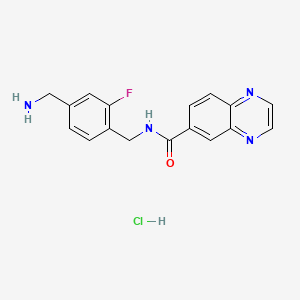
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
